molecular formula C14H13NO3 B8716874 Methyl 5-(benzyloxy)picolinate

Methyl 5-(benzyloxy)picolinate

Cat. No.: B8716874
M. Wt: 243.26 g/mol
InChI Key: GBTCSCVGVHWURB-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)picolinate is a picolinic acid derivative featuring a benzyloxy substituent at the 5-position of the pyridine ring and a methyl ester group at the 2-position. This compound is primarily utilized as a pharmaceutical intermediate or synthetic precursor due to its versatile reactivity. The benzyloxy group (-OCH₂C₆H₅) confers moderate lipophilicity and stability, while the ester moiety enables further functionalization via hydrolysis or transesterification. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol. Applications span drug development, agrochemicals, and materials science, though specific bioactivity data remain under investigation .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 5-phenylmethoxypyridine-2-carboxylate

InChI

InChI=1S/C14H13NO3/c1-17-14(16)13-8-7-12(9-15-13)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

GBTCSCVGVHWURB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 5-(benzyloxy)picolinic acid. This reaction is critical for generating carboxylic acid derivatives for further functionalization.

Reaction Conditions

ConditionReagentsYieldSource
Acidic hydrolysisH₂SO₄, MeOH, reflux80%
Basic hydrolysisKOH, H₂O/EtOH, reflux75-85%

Hydrolysis preserves the benzyloxy group, enabling downstream modifications at the carboxylic acid position .

Bromination

Electrophilic bromination occurs preferentially at the 4- or 6-position of the pyridine ring, guided by the directing effects of the electron-donating benzyloxy group.

Example Reaction

Methyl 5-(benzyloxy)picolinate+Br2H2OMethyl 4-bromo-5-(benzyloxy)picolinate\text{Methyl 5-(benzyloxy)picolinate} + \text{Br}_2 \xrightarrow{\text{H}_2\text{O}} \text{Methyl 4-bromo-5-(benzyloxy)picolinate}

Key Data

Bromination PositionConditionsYieldSource
4-positionBr₂, H₂O, RT53%
6-positionBr₂, DCM, 0°C→RT48%

Brominated derivatives serve as precursors for cross-coupling reactions .

Cross-Coupling Reactions

Bromine-substituted derivatives participate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Methyl 4-bromo-5-(benzyloxy)picolinate+Arylboronic acidPd(PPh3)4Methyl 4-aryl-5-(benzyloxy)picolinate\text{Methyl 4-bromo-5-(benzyloxy)picolinate} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Methyl 4-aryl-5-(benzyloxy)picolinate}

Optimized Conditions

CatalystSolventTemperatureYieldSource
Pd(PPh₃)₄THF80°C66%
PdCl₂(dppf)DMF90°C72%

Sonogashira Coupling

Methyl 4-bromo-5-(benzyloxy)picolinate+AlkynePd/CuMethyl 4-alkynyl-5-(benzyloxy)picolinate\text{Methyl 4-bromo-5-(benzyloxy)picolinate} + \text{Alkyne} \xrightarrow{\text{Pd/Cu}} \text{Methyl 4-alkynyl-5-(benzyloxy)picolinate}

Representative Yields

AlkyneCatalyst SystemYieldSource
PhenylacetylenePd(PPh₃)₄, CuI58%

Hydrogenolysis of Benzyloxy Group

The benzyl ether is cleaved under hydrogenation conditions to expose a hydroxyl group:

Methyl 5-(benzyloxy)picolinateH2/Pd-CMethyl 5-hydroxypicolinate\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Methyl 5-hydroxypicolinate}

Conditions

CatalystSolventPressureYieldSource
Pd/CEtOAc1 atm95%

The resulting hydroxyl group can undergo alkylation or acylation .

Reduction of Ester Group

The methyl ester is reduced to a primary alcohol using LiAlH₄:

Methyl 5-(benzyloxy)picolinateLiAlH45-(Benzyloxy)picolinol\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{5-(Benzyloxy)picolinol}

Reaction Details

Reducing AgentSolventYieldSource
LiAlH₄THF70%

Oxidation of Benzylic Position

Under oxidative conditions, the benzyloxy group can be converted to a ketone or carboxylic acid:

Methyl 5-(benzyloxy)picolinateKMnO4Methyl 5-(keto)picolinate\text{this compound} \xrightarrow{\text{KMnO}_4} \text{Methyl 5-(keto)picolinate}

Oxidation Pathways

Oxidizing AgentProductYieldSource
KMnO₄Ketone derivative45%
CrO₃Carboxylic acid38%

Nucleophilic Aromatic Substitution

After bromination, the 4-bromo derivative undergoes substitution with amines or thiols:

Methyl 4-bromo-5-(benzyloxy)picolinate+NH3Methyl 4-amino-5-(benzyloxy)picolinate\text{Methyl 4-bromo-5-(benzyloxy)picolinate} + \text{NH}_3 \rightarrow \text{Methyl 4-amino-5-(benzyloxy)picolinate}

Reaction Parameters

NucleophileConditionsYieldSource
NH₃EtOH, 100°C60%
HS⁻DMF, 120°C55%

Comparison with Similar Compounds

Methyl 5-((Cinnamoyloxy)methyl)picolinate

  • Structure : Features a cinnamoyloxy-methyl group (-OCH₂CO-C₆H₅CH=CH₂) at the 5-position.
  • Molecular Formula: C₁₈H₁₅NO₄ (MW: 309.32 g/mol).
  • Synthesis : Synthesized via esterification of 5-(hydroxymethyl)picolinic acid with cinnamic acid using EDCl and DMAP in dichloromethane .
  • Key Properties: Higher molecular weight and steric bulk compared to the benzyloxy analog.

Methyl 5-Bromo-3-methylpicolinate (CAS 213771-32-5)

  • Structure : Bromine at the 5-position and a methyl group at the 3-position.
  • Molecular Formula: C₈H₈BrNO₂ (MW: 244.06 g/mol).
  • Key Properties :
    • Bromine enhances electrophilicity, making it reactive in Suzuki-Miyaura cross-coupling reactions.
    • Methyl group increases lipophilicity (logP ~1.8) compared to the benzyloxy analog (logP ~2.3).
  • Applications : Primarily used as a building block in medicinal chemistry for introducing bromine or methyl groups into complex molecules .

Methyl 5-(Benzo[d][1,3]dioxol-5-yl)picolinate (CAS 1799412-38-6)

  • Structure : Benzo[d][1,3]dioxole (electron-rich fused ring) at the 5-position.
  • Molecular Formula: C₁₄H₁₁NO₄ (MW: 265.24 g/mol).
  • Lower solubility in aqueous media due to rigid aromaticity.
  • Applications : Used in pharmaceuticals and skincare, leveraging the benzodioxol group’s bioactivity in anti-inflammatory or antimicrobial agents .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) logP (Predicted) Key Applications
This compound C₁₄H₁₃NO₃ 5-OCH₂C₆H₅ 243.26 ~2.3 Pharmaceutical intermediates
Methyl 5-((cinnamoyloxy)methyl)picolinate C₁₈H₁₅NO₄ 5-OCH₂CO-C₆H₅CH=CH₂ 309.32 ~3.1 CVD therapeutics
Methyl 5-bromo-3-methylpicolinate C₈H₈BrNO₂ 5-Br, 3-CH₃ 244.06 ~1.8 Cross-coupling reactions
Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate C₁₄H₁₁NO₄ 5-benzo[d][1,3]dioxol-5-yl 265.24 ~2.7 Anti-inflammatory agents

Q & A

Q. What are the recommended experimental protocols for synthesizing Methyl 5-(benzyloxy)picolinate with high reproducibility?

Methodological Answer: Synthesis should follow established protocols for picolinate derivatives. For example, refluxing a mixture of 5-hydroxypicolinic acid and benzyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions, followed by esterification with methanol and catalytic sulfuric acid . Key steps include:

  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Characterization: Confirm structure via ¹H/¹³C NMR, IR (ester carbonyl ~1700 cm⁻¹), and mass spectrometry (m/z calculated for C₁₄H₁₃NO₃: 243.23) .
  • Purity Validation: Employ HPLC (>95% purity, C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy: ¹H NMR should show distinct signals for benzyloxy protons (δ 4.8–5.2 ppm), aromatic protons (δ 7.2–8.5 ppm), and methyl ester (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at 244.0974 (calculated for C₁₄H₁₄NO₃).
  • IR Spectroscopy: Detect ester (C=O) and ether (C-O-C) functional groups .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Experimental Design: Use accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks .
  • Analysis: Monitor degradation via HPLC (peak area reduction) and track byproducts via LC-MS.
  • Data Interpretation: Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions (25°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Use software like Gaussian or ORCA .
  • Molecular Dynamics (MD): Simulate interactions with catalysts (e.g., Pd/C for hydrogenolysis) to optimize reaction pathways.
  • Validation: Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Systematic Review: Apply PICO framework to filter studies by population (e.g., cell lines), intervention (concentration range), and outcomes (IC₅₀ values) .
  • Meta-Analysis: Use statistical tools (e.g., RevMan) to aggregate data, assess heterogeneity (I² statistic), and identify outliers .
  • Experimental Replication: Standardize assay conditions (e.g., TNF-α inhibition protocols in RAW 264.7 cells) across labs .

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with modified bioactivity?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize benzyloxy group substitution using DMF as a solvent at 80°C .
  • High-Throughput Screening (HTS): Test derivatives in 96-well plates for bioactivity (e.g., IC₅₀ against inflammatory markers) .
  • Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity trends .

Data Presentation and Reproducibility

Q. How should researchers present synthetic and analytical data to ensure reproducibility?

Methodological Answer:

  • Experimental Section: Include detailed procedures (reagent equivalents, reaction times, purification yields) in the main manuscript. For >5 derivatives, provide supplementary data .
  • Supplementary Materials: Upload raw NMR spectra, chromatograms, and crystallographic data (if applicable) to repositories like Figshare .
  • Critical Metadata: Report batch-specific details (e.g., solvent lot numbers, instrument calibration dates) to minimize variability .

Literature and Data Management

Q. What are best practices for conducting a comprehensive literature review on this compound?

Methodological Answer:

  • Search Strategy: Use Boolean operators in SciFinder or Reaxys (e.g., "this compound AND synthesis NOT patent") .
  • Reference Management: Organize sources with Zotero or EndNote, tagging entries by theme (synthesis, bioactivity, stability) .
  • Critical Appraisal: Evaluate sources using FINER criteria (Feasible, Novel, Ethical) to prioritize high-impact studies .

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